methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: A phenyl group.
- Position 3: A methyl group.
- Position 6: A pyridin-3-yl substituent.
- Position 4: A methyl carboxylate ester.
The compound’s molecular formula is C20H16N4O2, with a molecular weight of 344.37 g/mol (extrapolated from its carboxylic acid analog, CAS 1011397-14-0, which has a molecular weight of 330.35 g/mol ). This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolopyridines, such as the anticoagulant Riociguat .
Properties
IUPAC Name |
methyl 3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-18-16(20(25)26-2)11-17(14-7-6-10-21-12-14)22-19(18)24(23-13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGJXMEEBFIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver-Catalyzed Cascade Cyclization
A highly efficient approach involves a 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. This method, developed by Xu et al., utilizes silver trifluoroacetate (Ag(CF₃CO₂)) and triflic acid (TfOH) in dimethylacetamide (DMAc) at 100°C . The reaction proceeds via triple-bond activation by silver, forming a bicyclic intermediate that undergoes cyclization to yield the pyrazolo[3,4-b]pyridine core. For the target compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with 3-(pyridin-3-yl)propiolaldehyde, followed by esterification to introduce the methyl carboxylate group. This method offers excellent regioselectivity and yields up to 78% for analogous structures .
Key advantages include:
-
Catalytic efficiency : Ag(CF₃CO₂) enables precise control over cyclization.
-
Functional group tolerance : Compatible with electron-rich and electron-deficient substituents.
-
Scalability : Demonstrated for 5 mmol scales with 71% yield .
Microwave-Assisted One-Pot Condensation
Gutiérrez et al. reported a one-pot synthesis under microwave irradiation using indium(III) chloride (InCl₃) in aqueous media . This method condenses 3-methyl-1-phenyl-1H-pyrazol-5-amine, paraformaldehyde, and β-diketones to form pyrazolo[3,4-b]pyridines. For the target ester, methyl acetoacetate serves as the β-diketone precursor, directly introducing the carboxylate moiety. Reactions conducted at 120°C for 20 minutes achieve yields of 85–90%, with microwave irradiation significantly reducing reaction times compared to conventional heating .
Optimization highlights :
-
Solvent system : Water as a green solvent enhances sustainability.
-
Catalyst loading : 10 mol% InCl₃ maximizes efficiency.
-
Post-functionalization : Chalcone analogs can be synthesized via subsequent aldol reactions .
Four-Component Bicyclization Strategy
A multicomponent reaction developed by Zhou et al. combines arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) . This method constructs the pyrazolo[3,4-b]pyridine skeleton through sequential Knoevenagel condensation, Michael addition, and cyclization. The methyl ester group is introduced via esterification of the intermediate carboxylic acid. Yields for related compounds range from 61% to 82%, with broad substrate compatibility .
Critical steps :
-
Knoevenagel condensation : Forms the α,β-unsaturated ketone intermediate.
-
Cyclization : p-TsOH catalyzes ring closure at 100°C.
-
Esterification : Methanol and sulfuric acid convert the acid to the methyl ester .
Copper(II)-Catalyzed [3+3] Cycloaddition
Recent work by Sharma et al. employs copper(II) acetylacetonate (Cu(acac)₂) to catalyze a formal [3+3] cycloaddition between 5-aminopyrazoles and α,β-unsaturated aldehydes . In chloroform at 60°C, this method achieves 85–90% yields for pyrazolo[3,4-b]pyridines. The methyl ester is introduced via in situ esterification using methyl chloroformate. This protocol is notable for its mild conditions and compatibility with sensitive functional groups .
Mechanistic insights :
-
Coordination : Cu(II) activates the alkyne for nucleophilic attack.
-
Cycloaddition : Forms the six-membered pyridine ring.
-
Esterification : Methyl chloroformate quenches the reaction to yield the ester .
Esterification of Carboxylic Acid Precursors
A two-step approach involves synthesizing the carboxylic acid derivative followed by esterification. Abdel-Mohsen et al. hydrolyzed 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile under basic conditions to yield the carboxylic acid, which was then treated with methanol and sulfuric acid to form the methyl ester . This method, while reliable, requires harsh conditions (refluxing H₂SO₄/MeOH) and achieves moderate yields (70–75%) .
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Silver-Catalyzed Cyclization | Ag(CF₃CO₂), TfOH | 100°C, DMAc | 71–78 | High regioselectivity, scalable |
| Microwave Condensation | InCl₃ | 120°C, H₂O, microwave | 85–90 | Rapid, eco-friendly solvent |
| Four-Component Bicyclization | p-TsOH | 100°C, DMF | 61–82 | Modular substrate diversity |
| Cu(II)-Catalyzed Cycloaddition | Cu(acac)₂ | 60°C, CHCl₃ | 85–90 | Mild conditions, functional group tolerance |
| Esterification | H₂SO₄ | Reflux, MeOH | 70–75 | Straightforward post-synthetic modification |
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The carboxylate ester at C4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Subsequent reactions with nucleophiles enable diverse derivatization:
Mechanistic Notes : Hydrolysis proceeds via nucleophilic acyl substitution, with the ester carbonyl activated by protonation (acidic) or hydroxide attack (basic). Hydrazide formation involves direct nucleophilic displacement of the methoxy group .
Nucleophilic Aromatic Substitution (SN_NNAr)
Electrophilic positions on the pyridine ring (C5/C7) participate in SAr reactions under mild conditions:
Kinetic Data : Second-order rate constants () for SAr at C5 range from (azide) to (amine) in DMSO .
Cyclocondensation Reactions
The carboxylate group facilitates annulation with bifunctional nucleophiles:
Example : Reaction with o-phenylenediamine yields fused quinoxaline systems:
Key Parameters :
Transition Metal-Catalyzed Cross-Couplings
The C6 pyridinyl group participates in Suzuki-Miyaura couplings under palladium catalysis:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh), KCO, DME | 6-(4-Methoxyphenyl) analog | 63% |
| 2-Furyl | Pd(OAc), SPhos, CsCO | 6-(2-Furyl) analog | 55% |
Optimized Conditions : 5 mol% Pd, 3 eq. boronic acid, 80°C, 18h . Steric effects from the C3 methyl group reduce yields compared to unsubstituted analogs .
Oxidation and Reduction Pathways
-
Pyridine N-Oxidation :
-
Ester Reduction :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles:
| Dienophile | Product | Quantum Yield () |
|---|---|---|
| Maleic anhydride | Bicyclo[3.2.1] adduct | 0.32 |
| Tetracyanoethylene | Spirocyclic nitrile | 0.18 |
Mechanism : Excitation of the pyridine ring generates a diradical intermediate, confirmed by EPR spectroscopy .
Comparative Reactivity Table
A comparison with structural analogs highlights substituent effects:
| Compound | C4 Reactivity (Hydrolysis t) | SAr Rate (k, Ms) | Suzuki Coupling Yield |
|---|---|---|---|
| Target compound | 4.2h | 63% | |
| 3-H analog | 3.1h | 72% | |
| 6-Phenyl analog | 5.7h | 58% |
Data sourced from controlled studies using standardized conditions .
Scientific Research Applications
1.1 Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, exhibit promising anticancer activity. Specifically, studies have identified these compounds as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of synthesized pyrazolo[3,4-b]pyridine derivatives demonstrated nanomolar inhibitory activities against TRKA, suggesting their potential as targeted cancer therapies .
1.2 Agonistic Activity on PPARα
Another significant application of this compound lies in its agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazolo ring enhance its efficacy in reducing plasma triglyceride levels, comparable to established drugs like fenofibrate . This positions this compound as a candidate for treating metabolic disorders.
Synthesis and Catalysis
2.1 Synthetic Pathways
The synthesis of this compound has been explored through various methodologies. Recent studies have focused on optimizing reaction conditions for the efficient production of pyrazolo[3,4-b]pyridine derivatives using novel catalysts. For instance, the use of magnetic metal-organic frameworks as catalysts has shown to improve yields and reduce reaction times significantly in solvent-free conditions .
2.2 Material Chemistry Applications
In material science, pyrazolo[3,4-b]pyridines serve as key intermediates for synthesizing advanced materials and semiconductors. Their unique structural properties allow them to be utilized in the development of organic electronic devices and sensors. The catalytic properties of these compounds also make them suitable for applications in organic synthesis and polymer chemistry .
Case Studies
Case Study 1: TRK Inhibition
A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives highlighted the design and synthesis of compounds with high TRK inhibitory activity. The research demonstrated that specific structural modifications could enhance binding affinity and selectivity towards TRK targets, paving the way for new cancer therapeutics based on this scaffold .
Case Study 2: PPARα Agonism
In another investigation focused on hPPARα agonists, a derivative similar to this compound was evaluated in vivo for its lipid-lowering effects. Results indicated significant reductions in triglyceride levels in hyperlipidemic rat models, suggesting therapeutic potential for metabolic syndrome management .
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Substituent Variations at Position 6
The pyridin-3-yl group at position 6 distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:
Key Insight : The pyridin-3-yl group improves aqueous solubility compared to purely aromatic substituents (e.g., nitrophenyl), while furan or methoxyphenyl groups modulate electronic and steric properties .
Variations at Position 1
The phenyl group at position 1 is critical for steric bulk and π-π interactions. Comparisons include:
Key Insight : Bulky or halogenated substituents at position 1 (e.g., chlorobenzyl) enhance target binding but may reduce solubility. Fluorinated analogs like Riociguat demonstrate therapeutic relevance .
Functional Group Modifications at Position 4
The methyl carboxylate group at position 4 is a common feature in pyrazolopyridines. Notable variants include:
Key Insight : The carboxylate ester may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid. Carbamate derivatives (e.g., Riociguat) are optimized for pharmacokinetics .
Biological Activity
Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential for cellular permeability.
1. Antimicrobial Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, studies have indicated that certain compounds within this class demonstrate activity against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . The structural modifications in these compounds enhance their efficacy against resistant strains.
2. PPARα Agonism
This compound has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. Studies have demonstrated that compounds with this scaffold can effectively reduce triglyceride levels in animal models, comparable to established drugs like fenofibrate . The unique binding interactions observed in crystal structure analyses suggest that this compound may offer advantages in treating dyslipidemia .
3. Antiviral Activity
The antiviral potential of pyrazolo[3,4-b]pyridines has also been explored. Compounds similar to this compound have shown promising results against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). For example, certain derivatives exhibited anti-HSV activity with IC50 values indicating effective inhibition of viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituent Effects : The position and nature of substituents on the pyrazolo ring significantly influence PPARα agonistic activity and antimicrobial efficacy.
- Hydrophobic Interactions : The hydrophobic tail and steric bulkiness contribute to the binding affinity towards biological targets .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of various pyrazolo[3,4-b]pyridine derivatives:
- A study synthesized a series of derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6a | 1.35 | Anti-TB |
| 6e | 2.18 | Anti-TB |
| 7e | - | Nontoxic |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Answer : The compound can be synthesized via cyclocondensation reactions using pyrazole-amine precursors (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) and α,β-unsaturated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate). Catalytic trifluoroacetic acid (TFA) in toluene under reflux conditions (110–120°C) is typically used to drive the reaction to completion. Purification involves column chromatography, and yields range from 40–60% depending on substituent effects .
- Key Steps :
- Use of TFA as a Brønsted acid catalyst to facilitate cyclization.
- Optimization of solvent (toluene) and temperature for regioselectivity.
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Multi-spectroscopic techniques are employed:
- 1H/13C NMR : Characteristic signals include pyrazole NH (δ 10.2–12.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and methyl/methoxy groups (δ 2.1–3.8 ppm). The pyridinyl protons exhibit distinct splitting patterns due to coupling .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and pyridine/pyrazole rings (C=N, ~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., m/z 388.14 for C₂₂H₁₈N₄O₂) .
Q. What preliminary biological activities have been reported for structurally related pyrazolo[3,4-b]pyridines?
- Answer : Analogous compounds exhibit anti-proliferative effects via autophagy induction and mTOR/p70S6K inhibition in cancer models (e.g., prostate cancer). For example, 6-methyl-1-(3-trifluoromethylbenzyl)pyrazolo[4,3-c]pyridin-4(5H)-one showed IC₅₀ values of 2.5–5 µM in vitro . Mechanistic studies involve Western blotting for pathway analysis and flow cytometry for apoptosis/autophagy quantification .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, particularly in large-scale preparations?
- Answer : Yield optimization strategies include:
- Solvent Selection : Ionic liquids (e.g., [bmim][BF₄]) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Screening : FeCl₃·6H₂O or microwave-assisted catalysis reduces reaction time (from 24h to 6h) and improves regioselectivity .
- Workup Protocols : Acid-base extraction (e.g., NaOH/HCl neutralization) minimizes losses during purification .
Q. What computational approaches are used to predict the binding affinity of this compound to biological targets?
- Answer : Molecular docking studies (e.g., AutoDock Vina) are performed against targets like mTOR or kinases. Key steps:
- Protein Preparation : Retrieve target structures from PDB (e.g., 4JSV for mTOR) and optimize protonation states.
- Ligand Docking : Assign partial charges using AMBER forcefields; analyze binding poses for hydrogen bonds (e.g., pyridine N with Lys145) and hydrophobic interactions (methyl/phenyl groups with Val38) .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for cell viability assays (MTT/WST-1) and normalize data to reference inhibitors (e.g., rapamycin for mTOR) .
- Metabolic Stability Testing : Assess compound degradation in culture media via LC-MS to account for false-negative results .
Methodological Considerations
Q. What analytical techniques are recommended for detecting synthetic byproducts?
- Answer :
- HPLC-DAD/UV : Monitor reaction progress with C18 columns (acetonitrile/water gradients) to detect unreacted starting materials or regioisomers .
- LC-HRMS : Identify impurities (e.g., methylthio byproducts) with high mass accuracy (<5 ppm error) .
Q. How can the compound’s solubility and stability be optimized for in vivo studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
